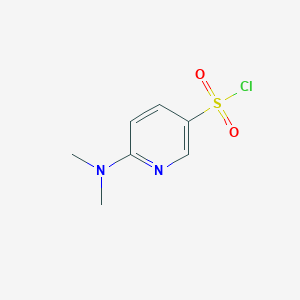

6-(Dimethylamino)pyridine-3-sulfonyl chloride

Description

Historical Context and Discovery Timeline

The development of this compound is intrinsically linked to the broader evolution of sulfonyl chloride chemistry and pyridine derivative synthesis. Sulfonyl chlorides as a class of compounds have their roots in the nineteenth century, with sulfuryl chloride being first prepared in 1838 by the French chemist Henri Victor Regnault. This foundational work established the chemical principles that would later enable the synthesis of more complex sulfonyl chloride derivatives.

The synthesis of pyridine-based sulfonyl chlorides evolved from early methods involving the treatment of sulfonic acids with phosphorus pentachloride. The historical development shows that pyridine-3-sulfonic acid derivatives were among the first heterocyclic sulfonyl chlorides to be systematically studied. Early synthetic approaches typically employed phosphorus pentachloride in combination with phosphorus oxychloride, with reaction conditions requiring temperatures around 120 degrees Celsius for extended periods.

The specific synthesis of this compound represents a more recent advancement in this field, building upon established diazotization methodologies. The compound can be synthesized through two primary synthetic pathways: direct sulfonylation of 3-aminopyridine derivatives or through diazotization reactions followed by treatment with thionyl chloride. The diazotization approach requires strict temperature control between 0-5 degrees Celsius to prevent decomposition of the diazonium salt intermediate, with subsequent reaction with thionyl chloride typically occurring overnight at low temperatures to ensure high purity and yield of up to 90 percent.

Table 1: Historical Development of Sulfonyl Chloride Synthesis Methods

| Year | Milestone | Significance |

|---|---|---|

| 1838 | First preparation of sulfuryl chloride by Henri Victor Regnault | Established foundational chemistry for sulfonyl compounds |

| Early 1900s | Development of phosphorus pentachloride methods for sulfonyl chlorides | Enabled systematic synthesis of aromatic sulfonyl chlorides |

| Mid-1900s | Introduction of diazotization routes for pyridine derivatives | Provided alternative synthetic pathways with improved selectivity |

| Modern era | Optimization of this compound synthesis | Achieved high yields (up to 90%) with controlled reaction conditions |

Structural Significance in Organosulfur Chemistry

The molecular architecture of this compound places it within a specialized category of organosulfur compounds that exhibit unique electronic and steric properties. The compound features a pyridine ring system substituted with a dimethylamino group at the 6-position and a sulfonyl chloride functionality at the 3-position. This specific substitution pattern creates a molecule with significant electronic effects arising from the electron-donating nature of the dimethylamino group and the electron-withdrawing character of the sulfonyl chloride moiety.

The sulfonyl chloride group adopts a tetrahedral geometry around the sulfur center, with the sulfur atom in the +6 oxidation state, consistent with other sulfonyl chloride compounds. The presence of two oxygen atoms double-bonded to sulfur creates a highly electrophilic center that readily participates in nucleophilic substitution reactions. In the context of this compound, this electrophilicity is modulated by the electronic effects of the pyridine ring system and the dimethylamino substituent.

The dimethylamino group at the 6-position introduces significant electron density into the pyridine ring through resonance effects. This electron donation creates a unique electronic environment that influences both the reactivity of the sulfonyl chloride group and the overall stability of the molecule. The nitrogen atom of the dimethylamino group can participate in resonance with the pyridine ring, leading to enhanced nucleophilicity at specific positions and altered reaction pathways compared to unsubstituted pyridine-3-sulfonyl chloride derivatives.

Table 2: Structural Characteristics of this compound

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Molecular Formula | C₈H₈ClN₃O₂S | Contains three nitrogen atoms, enabling diverse reactivity |

| Molecular Weight | 227.68 g/mol | Moderate molecular weight suitable for pharmaceutical applications |

| Pyridine Ring | Six-membered aromatic heterocycle | Provides aromatic stability and coordination sites |

| Dimethylamino Group | Tertiary amine substituent at 6-position | Electron-donating group enhancing nucleophilicity |

| Sulfonyl Chloride | Tetrahedral sulfur center with chloride leaving group | Highly electrophilic site for nucleophilic substitution |

Within organosulfur chemistry, this compound represents an important example of how heterocyclic systems can be functionalized to create compounds with enhanced reactivity profiles. The compound falls under the broader classification of sulfonyl chlorides, which are known for their ability to act as electrophiles in nucleophilic substitution reactions. However, the presence of the dimethylamino-substituted pyridine ring system distinguishes this compound from simple aromatic sulfonyl chlorides by introducing additional sites for molecular recognition and enhanced solubility in polar solvents.

The reactivity of the sulfonyl chloride group in this molecule can participate in various chemical transformations, including nucleophilic substitution reactions with alcohols to form sulfonate esters, reactions with amines to generate sulfonamides, and coupling reactions in pharmaceutical synthesis. The dimethylamino group not only influences the electronic properties of the molecule but also provides potential coordination sites for metal catalysis and enhanced binding affinity in biological systems.

Properties

IUPAC Name |

6-(dimethylamino)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-10(2)7-4-3-6(5-9-7)13(8,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCDYLKBLYZSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known to be used as a derivatization agent in high-performance liquid chromatography (hplc) to enhance the sensitivity of metabolites formed during the incubation of cytochrome p450 isoforms .

Mode of Action

6-(Dimethylamino)pyridine-3-sulfonyl chloride interacts with its targets by acting as a derivatization agent. It enhances the sensitivity of metabolites during their incubation in an aqueous medium

Biochemical Pathways

It is used to enhance the sensitivity of metabolites in the cytochrome p450 pathway .

Result of Action

It is known to enhance the sensitivity of metabolites during their incubation in an aqueous medium .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area . This suggests that the compound’s action, efficacy, and stability may be affected by the surrounding environment.

Biochemical Analysis

Biochemical Properties

6-(Dimethylamino)pyridine-3-sulfonyl chloride interacts with various biomolecules in biochemical reactions. It is used as a derivatization agent to enhance the sensitivity of metabolites formed during the incubation of cytochrome P450 isoforms in aqueous medium. The nature of these interactions is primarily due to the high proton affinity of the compound.

Cellular Effects

It is known that the compound plays a role in enhancing the sensitivity of metabolites, which can influence cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a derivatization agent. It enhances the sensitivity of metabolites formed during the incubation of cytochrome P450 isoforms in aqueous medium. This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is used as a derivatization agent in biochemical reactions, suggesting that it may have an impact on cellular function over time.

Metabolic Pathways

It is known that the compound is used as a derivatization agent in biochemical reactions, suggesting that it may interact with enzymes or cofactors in metabolic pathways.

Biological Activity

6-(Dimethylamino)pyridine-3-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a dimethylamino group and a sulfonyl chloride moiety. Its chemical formula is , and it possesses notable reactivity due to the sulfonyl chloride group, which can participate in various nucleophilic substitution reactions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Orexin Receptor Antagonism : The compound has been identified as a potential orexin receptor antagonist, which may be useful in treating disorders related to orexin dysfunction, such as obesity and sleep disorders. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite .

- Antiviral Activity : Research indicates that similar pyridine derivatives exhibit antiviral properties. For instance, compounds related to pyridine sulfonamides have shown inhibitory effects against HIV by targeting specific viral enzymes and pathways .

Table 1: Summary of Biological Activities

Case Studies

- Orexin Receptor Antagonism :

- Antiviral Properties :

- Cytotoxicity in Cancer Cells :

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of the dimethylamino group and the sulfonyl chloride moiety in enhancing biological activity. Modifications to these groups can significantly alter the compound's interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

Scientific Research Applications

Organic Synthesis

DMAPSCl serves as a valuable reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. Its utility stems from its ability to introduce sulfonyl groups into organic molecules, facilitating the development of new compounds with enhanced biological activities.

Synthesis of Sulfonamides

DMAPSCl is commonly employed in the preparation of sulfonamide compounds, which are crucial in medicinal chemistry for their antibacterial and anti-inflammatory properties. The reaction typically involves the nucleophilic attack of an amine on the sulfonyl chloride, resulting in the formation of sulfonamide. This transformation is significant for creating diverse libraries of bioactive compounds.

Analytical Chemistry

In analytical chemistry, DMAPSCl is utilized for the derivatization of various analytes, enhancing their detection and quantification in complex matrices.

Derivatization Reagent

One notable application is its use as a derivatization agent for steroidal estrogens in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The derivatization process improves ionization efficiency and enhances the sensitivity of detection. A study demonstrated that DMAPSCl derivatives exhibited specific fragment ions that are characteristic of estrogen compounds, allowing for precise quantification in serum samples .

| Analyte | Derivatization Agent | Detection Method |

|---|---|---|

| Estradiol | 6-(Dimethylamino)pyridine-3-sulfonyl chloride | LC-ESI-MS/MS |

| Estrone | This compound | LC-ESI-MS/MS |

| 17α-Ethinylestradiol | This compound | LC-ESI-MS/MS |

Pharmaceutical Applications

DMAPSCl has been identified as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting acid secretion and neoplastic diseases.

Proton Pump Inhibitors

Research indicates that compounds derived from DMAPSCl exhibit proton pump inhibitory activity, making them potential candidates for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The sulfonylpyrrole compounds synthesized from DMAPSCl have shown low toxicity and high efficacy, which are critical parameters for drug development .

Anticancer Agents

Additionally, DMAPSCl has been explored for its role in synthesizing anticancer sulfonamides. These compounds are designed to target specific pathways involved in cancer progression, showcasing the compound's versatility beyond traditional applications .

Case Studies

Several case studies illustrate the practical applications of DMAPSCl:

-

Case Study 1: Derivatization for Hormonal Analysis

A study utilized DMAPSCl to derive steroid hormones for improved detection via LC-MS/MS. The method demonstrated enhanced sensitivity and specificity, validating DMAPSCl's role as an effective derivatization agent in complex biological samples . -

Case Study 2: Synthesis of Novel Proton Pump Inhibitors

Researchers synthesized a series of sulfonylpyrrole compounds using DMAPSCl as an intermediate. These compounds were evaluated for their acid secretion inhibitory effects, showing promising results that could lead to new therapeutic options for gastrointestinal disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, applications, and physicochemical properties of 6-(dimethylamino)pyridine-3-sulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides:

Structural and Functional Group Comparison

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Functional Features |

|---|---|---|---|---|---|

| This compound | -N(CH₃)₂ (6), -SO₂Cl (3) | C₇H₉ClN₂O₂S | 220.68 | 680591-58-6 | Electron-donating dimethylamino group |

| 6-Chloro-5-methylpyridine-3-sulfonyl chloride | -Cl (6), -CH₃ (5), -SO₂Cl (3) | C₆H₅Cl₂NO₂S | 226.07 | 37105-10-5 | Electron-withdrawing Cl and steric methyl |

| 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride | -CF₃ (6), -SO₂Cl (3) | C₆H₃ClF₃NO₂S | 245.61 | 959996-58-8 | Strongly electron-withdrawing CF₃ group |

| Pyridine-3-sulfonyl chloride | -SO₂Cl (3) | C₅H₄ClNO₂S | 177.61 | 16133-25-8 | Unsubstituted pyridine core |

Research Findings and Industrial Relevance

- Pharmaceuticals: The dimethylamino variant’s electron-donating properties facilitate the synthesis of sulfonamides with enhanced binding affinity to biological targets, such as kinase inhibitors .

- Analytical Chemistry: Its derivatization capability improves chromatographic detection of amines and alcohols, outperforming non-amino-substituted sulfonyl chlorides .

Preparation Methods

Reaction Principle and Conditions

- The core reaction involves converting pyridine-3-sulfonic acid or its substituted analogs into the corresponding sulfonyl chloride by treatment with chlorinating agents, primarily phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) .

- For 6-(Dimethylamino)pyridine-3-sulfonyl chloride, the starting material is typically 6-(dimethylamino)pyridine-3-sulfonic acid.

Optimized Method from Patent WO2016204096A1

- Stepwise or continuous addition of phosphorus pentachloride to a solution of pyridine-3-sulfonic acid derivative in an organic solvent such as monochlorobenzene.

- Use of less than 1 molar equivalent of phosphorus pentachloride relative to the sulfonic acid to reduce formation of chlorinated by-products (e.g., 5-chloropyridine-3-sulfonyl chloride).

- Reaction temperature controlled between 110 to 130 °C to balance reaction rate and side reactions.

- After reaction completion, distillation under reduced pressure purifies the sulfonyl chloride product without adding water or other solvents.

- Unreacted starting material is recovered by cooling and filtration, then recycled to improve overall yield.

Key Data from Example

| Parameter | Value |

|---|---|

| Starting material | Pyridine-3-sulfonic acid derivative (with dimethylamino substituent) |

| Solvent | Monochlorobenzene |

| PCl5 amount | ~0.98 molar equivalent, added in 20 portions every 15 min |

| Reaction temperature | 119–122 °C |

| Reaction time | 1 hour after last addition |

| Yield (distillation fraction) | ~37.2% isolated yield |

| By-product (5-chloropyridine sulfonyl chloride) | ~0.02% area ratio by GC |

This method achieves high purity and yield while minimizing chlorinated by-products by controlling reagent stoichiometry and temperature.

Preparation via Diazotization and Subsequent Chlorosulfonylation

Reaction Principle

- Starting from 3-aminopyridine derivatives (e.g., 6-(dimethylamino)-3-aminopyridine), the amino group is converted into a diazonium salt via diazotization.

- The diazonium salt (often as a fluoborate salt) is then reacted with thionyl chloride in the presence of a catalyst (e.g., cuprous chloride) to yield the sulfonyl chloride.

Detailed Protocol from CN112830892A

- Step 1: Diazotization of 3-aminopyridine derivative in dilute hydrochloric acid (6–10 mol/L) at 0–5 °C by dropwise addition of sodium nitrite solution.

- Addition of sodium fluoroborate solution to form the diazonium fluoborate salt.

- Filtration and washing of the diazonium salt intermediate.

- Step 2: Reaction of the diazonium salt with thionyl chloride containing a catalyst (cuprous or cupric chloride) under controlled conditions to form the sulfonyl chloride.

- The process is carried out at low temperature to minimize side reactions and degradation.

Advantages and Challenges

- This route allows the introduction of the sulfonyl chloride group starting from amino-substituted pyridines, which can be more readily available.

- However, the diazonium intermediate is unstable, requiring careful temperature control.

- High purity and yield are achievable with optimized conditions.

- The method is environmentally friendlier by avoiding excessive chlorinating reagents.

Key Data Summary

| Parameter | Value |

|---|---|

| Starting material | 3-Aminopyridine derivative (dimethylamino substituted) |

| Acid medium | 6–10 mol/L HCl |

| Diazotization temperature | 0–5 °C |

| Sodium nitrite to amine ratio | ~1.05–1.1 molar equivalents |

| Catalyst for chlorosulfonylation | Cuprous chloride or cupric chloride |

| Yield of diazonium salt | ~95.3% |

| Purity of final sulfonyl chloride | High, confirmed by HPLC |

This method is supported by detailed chromatographic analysis and has been patented for industrial application.

Comparative Summary of Preparation Methods

| Feature | Chlorination of Sulfonic Acid Route | Diazotization and Chlorosulfonylation Route |

|---|---|---|

| Starting materials | Pyridine-3-sulfonic acid derivatives | 3-Aminopyridine derivatives |

| Key reagents | Phosphorus pentachloride, monochlorobenzene | Sodium nitrite, sodium fluoroborate, thionyl chloride, catalyst |

| Reaction temperature | 110–130 °C | 0–5 °C (diazotization), moderate for chlorosulfonylation |

| By-product control | Stoichiometric control of PCl5 to avoid chlorinated by-products | Requires careful temperature control to stabilize diazonium salt |

| Purification method | Reduced pressure distillation without solvents | Filtration and reaction workup, HPLC purification |

| Yield | Up to ~90% in reaction mixture; isolated ~37% | High yield of diazonium salt (~95%), high purity sulfonyl chloride |

| Industrial applicability | Suitable for large scale with recycling of unreacted acid | Suitable but requires careful handling of diazonium salts |

| Environmental considerations | Use of chlorinated solvents and PCl5 | Avoids excessive chlorinating agents, but uses strong acids |

Notes on 6-(Dimethylamino) Substitution

- The presence of the dimethylamino group at the 6-position on the pyridine ring influences both the reactivity and selectivity of the sulfonyl chloride formation.

- Electron-donating effect of the dimethylamino group can affect the chlorination pattern and may require fine-tuning of reagent equivalents and temperature.

- Both methods have been adapted to accommodate this substitution by adjusting reaction conditions accordingly.

Q & A

Q. What are the common synthetic routes for 6-(dimethylamino)pyridine-3-sulfonyl chloride?

The synthesis typically involves sulfonation and chlorination of the pyridine precursor. For example, sulfonyl chlorides like 2-pyridinylsulfonyl chloride are synthesized via reaction sequences starting with sulfonic acid derivatives, followed by treatment with chlorinating agents (e.g., PCl₅ or SOCl₂). Due to the compound's instability, reactions are often conducted at room temperature to prevent decomposition . Related derivatives, such as 6-(trifluoromethyl)pyridine-3-sulfonyl chloride, highlight the importance of controlled conditions to preserve functionality during synthesis .

Q. How should researchers handle the instability of this compound in experimental workflows?

Instability necessitates strict control of reaction conditions:

Q. What safety protocols are essential when working with this compound?

The compound is classified as a Skin Corrosion Category 1B and Serious Eye Damage Category 1 under GHS. Key precautions include:

- Personal protective equipment (PPE): Gloves, goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation.

- Emergency measures: Immediate rinsing with water for skin/eye contact and medical consultation .

Advanced Research Questions

Q. What strategies optimize the yield of sulfonamide derivatives using this compound?

Yield optimization involves:

- Stoichiometric ratios: Excess sulfonyl chloride (1.2–1.5 eq.) ensures complete amine conversion.

- Solvent selection: Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity .

- Catalysis: Use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation .

- Post-reaction purification: Column chromatography or recrystallization removes unreacted starting materials .

Q. How can researchers resolve contradictory data in reaction outcomes (e.g., unexpected byproducts)?

Contradictions often arise from competing reactions (e.g., hydrolysis of sulfonyl chloride to sulfonic acid). Analytical approaches include:

- 1H-NMR integration: Compare integrals of sulfonamide peaks vs. residual amine to quantify conversion .

- Mass spectrometry: Identify byproducts (e.g., hydrolyzed or dimerized species) .

- Kinetic studies: Monitor reaction progress under varied conditions to isolate contributing factors .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing derivatives of this compound?

- 1H/13C-NMR: Assign peaks to confirm sulfonamide formation (e.g., disappearance of NH₂ signals and emergence of SO₂-linked protons) .

- LC-MS/MS: Detect trace impurities and quantify product purity, especially for labile intermediates .

- X-ray crystallography: Resolve structural ambiguities in crystalline derivatives (e.g., sulfonamide salts) .

Q. How does the electronic environment of the pyridine ring influence the reactivity of this sulfonyl chloride?

The electron-donating dimethylamino group at position 6 activates the pyridine ring, enhancing electrophilicity at the sulfonyl chloride moiety. This contrasts with electron-withdrawing groups (e.g., trifluoromethyl in related compounds), which reduce reactivity. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity in nucleophilic substitutions .

Methodological Considerations

Q. What are the best practices for storing this compound to ensure stability?

- Temperature: Store at –20°C in airtight, light-resistant containers.

- Desiccation: Use molecular sieves or silica gel to prevent moisture ingress .

- Short-term use: Prepare fresh solutions where possible to avoid decomposition .

Q. How can researchers validate the purity of this compound before use in critical reactions?

- TLC analysis: Monitor purity using silica plates and UV visualization.

- Elemental analysis: Confirm C, H, N, S, and Cl content against theoretical values .

- HPLC: Quantify impurities with a C18 column and UV detection at 254 nm .

Advanced Applications

Q. Can this compound be used in click chemistry or bioorthogonal reactions?

While not directly reported for click chemistry, its sulfonyl chloride group can react with amines or alcohols to form stable linkages. Potential applications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.